6-Chloro Pantoprazole

Pharmaceutical impurity profiling Positional isomer differentiation Benzimidazole SAR

6-Chloro Pantoprazole (CAS 1203557-78-1) is a chloro-substituted derivative of the proton pump inhibitor (PPI) pantoprazole, chemically defined as 6-chloro-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. Unlike the parent drug pantoprazole (CAS 102625-70-7), which carries a hydrogen at the benzimidazole 6-position, this compound bears a chlorine atom that alters its physicochemical profile—most notably its chromatographic retention, mass fragmentation pattern, and NMR signature.

Molecular Formula C16H14ClF2N3O4S
Molecular Weight 417.812
CAS No. 1203557-78-1
Cat. No. B565947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro Pantoprazole
CAS1203557-78-1
Synonyms6-chloro-5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; 
Molecular FormulaC16H14ClF2N3O4S
Molecular Weight417.812
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC
InChIInChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22)
InChIKeyYRHDACUGVKVGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro Pantoprazole (CAS 1203557-78-1) – Structural Identity, Impurity Class & Regulatory Procurement Relevance


6-Chloro Pantoprazole (CAS 1203557-78-1) is a chloro-substituted derivative of the proton pump inhibitor (PPI) pantoprazole, chemically defined as 6-chloro-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole . Unlike the parent drug pantoprazole (CAS 102625-70-7), which carries a hydrogen at the benzimidazole 6-position, this compound bears a chlorine atom that alters its physicochemical profile—most notably its chromatographic retention, mass fragmentation pattern, and NMR signature [1]. It arises as a process-related impurity during pantoprazole sodium manufacture and has been explicitly disclosed in patent literature as one of three positional chloro isomers (4‑, 6‑, and 7‑chloro) formed under certain synthetic conditions [2]. Its primary commercial and regulatory role is as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and pharmacopoeial compliance testing [3].

Why Pantoprazole Impurity Reference Standards Cannot Be Interchanged—The Case for 6-Chloro Pantoprazole Over Nominal Analogs


Within the pantoprazole impurity panel, positional chloro isomers (4‑, 6‑, and 7‑chloro) and the structurally distinct 2‑(chloromethyl)pyridinyl impurity (CAS 72830‑09‑2) are not functionally interchangeable despite sharing the ‘chloro‑impurity’ designation [1]. The site of chlorine substitution dictates the compound’s HPLC retention time, UV absorption characteristics, and mass spectrometric fragmentation—parameters that form the chromatographic system suitability criteria mandated by ICH Q2(R1) and pharmacopoeial monographs [2]. A laboratory that substitutes 6‑Chloro Pantoprazole with, for example, the 7‑chloro isomer or the chloromethyl‑pyridine impurity will fail system suitability, misidentify impurity peaks, and risk incorrect batch disposition decisions during ANDA commercial production [3]. Furthermore, reference standards sourced without ISO 17034 accreditation or full spectral characterization (IR, NMR, HRMS) may lack the traceable purity assignment required for regulatory submission, making certified 6‑Chloro Pantoprazole the only procurement choice that satisfies pharmacopoeial and ICH evidentiary standards [4].

Quantitative Differentiation Evidence: 6-Chloro Pantoprazole Versus Closest Analogs in Analytical and Structural Dimensions


Structural Identity: Positional Chloro Isomer Differentiation (6‑Cl vs. 7‑Cl vs. 4‑Cl Pantoprazole)

6-Chloro Pantoprazole is one of three explicitly disclosed positional chloro isomers of pantoprazole in which the chlorine substituent resides at the 6‑position of the benzimidazole ring, distinguishing it from the 4‑chloro and 7‑chloro isomers [1]. The canonical SMILES (COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC) confirms the chlorine is attached to the benzimidazole C6 carbon para to the difluoromethoxy group, producing a molecular formula of C₁₆H₁₄ClF₂N₃O₄S (exact mass: 417.036; MW: 417.81) . By contrast, the 7‑chloro isomer places the chlorine at a position ortho to the difluoromethoxy substituent, altering the electronic environment of the aromatic ring and consequently shifting both the ¹H-NMR aromatic proton pattern and the UV λmax [1]. This positional specificity means that only the 6‑chloro isomer co‑elutes with the authentic process impurity peak observed in certain pantoprazole sodium synthetic routes—the 4‑ and 7‑chloro isomers require independent chromatographic method validation [2].

Pharmaceutical impurity profiling Positional isomer differentiation Benzimidazole SAR

Chromatographic Differentiation: Relative Retention Time (RRT) of 6-Chloro Pantoprazole vs. Pantoprazole Sulfide and Sulfone Impurities

In a validated stability‑indicating HPLC method for pantoprazole bulk drug and formulations, process‑related impurities were resolved on a Hypersil ODS column (0.01 M phosphate buffer pH 7.0 / acetonitrile gradient; detection at 290 nm) with pantoprazole eluting at approximately 8.01 min [1]. The primary known impurities—sulfone (Impurity A, RRT ≈ 0.80) and sulfide (Impurity B, RRT ≈ 1.63)—were well separated. Although 6‑Chloro Pantoprazole was not among the impurities explicitly quantified in this published method, its structural similarity to pantoprazole (addition of a chlorine atom increasing hydrophobicity) predicts a distinct RRT > 1.0 relative to pantoprazole under reversed‑phase conditions, separating it from the earlier‑eluting sulfone impurity [2]. Chinese Pharmacopoeia‑aligned methods for pantoprazole sodium for injection have similarly established that Impurity C (a benzimidazole thiol derivative) exhibits an RRT of approximately 0.7 with a correction factor of 0.6 and detection limit of 0.2 ng, confirming that chloro‑substituted impurities occupy a unique retention window not shared by thiol, sulfide, or sulfone degradation products [3].

HPLC method validation Relative retention time ICH Q2(R1)

Mass Spectrometric Identity Confirmation: 6-Chloro Pantoprazole Distinct Isotopic Pattern vs. Non-Chlorinated Impurities

Liquid chromatography–mass spectrometry (LC‑MS) is the definitive technique for impurity identification in pantoprazole sodium bulk drug substance. Reddy et al. (2007) used LC‑MS to characterize six impurities detected at area percentages ranging from ~0.05% to 0.34% [1]. 6‑Chloro Pantoprazole, with an exact monoisotopic mass of 417.036 Da and a molecular formula of C₁₆H₁₄ClF₂N₃O₄S, exhibits a characteristic chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1 ratio) producing a prominent [M+H]⁺ peak at m/z 418.04 with an [M+2+H]⁺ peak at m/z 420.04 of approximately one‑third relative intensity . This isotopic pattern is absent in non‑chlorinated pantoprazole impurities such as the sulfone (Impurity A, C₁₆H₁₄F₂N₃O₅S), sulfide (Impurity B, C₁₆H₁₄F₂N₃O₃S), and thiol (Impurity C, C₈H₆F₂N₂OS) [1]. The presence of two fluorine atoms further contributes a distinctive mass defect, enabling unambiguous discrimination of 6‑Chloro Pantoprazole from other chloro‑containing benzimidazole derivatives such as 2‑(chloromethyl)‑3,4‑dimethoxypyridine hydrochloride (CAS 72830‑09‑2, MW 224.08) which lacks the benzimidazole core entirely .

LC-MS impurity identification Isotopic pattern Accurate mass

Regulatory Accreditation Gap: ISO 17034 Certified 6-Chloro Pantoprazole vs. Non-Certified Impurity Reference Materials

6‑Chloro Pantoprazole reference standards supplied by accredited manufacturers (e.g., CATO Research Chemicals) are produced under ISO 17034 accreditation—the international standard for reference material producer competence—ensuring metrological traceability of assigned purity values [1]. This is in contrast to generic ‘chloro impurity’ materials offered by non‑accredited vendors that may lack a complete certificate of analysis specifying purity assignment methodology, associated uncertainty, and proof of identity via orthogonal techniques (NMR, HRMS, IR) [2]. Pharmacopoeial traceability (USP or EP) can be provided for the accredited material based on feasibility, enabling direct use as a working standard in compendial testing without the need for in‑house qualification against a pharmacopoeial primary standard [3]. The absence of such traceability in non‑certified materials introduces regulatory risk: ANDA reviewers require evidence that impurity reference standards used in method validation and batch release testing are of verified identity and purity, consistent with ICH Q2(R1) and Q7 GMP guidelines [4].

ISO 17034 reference material ANDA regulatory submission Pharmacopoeial traceability

Synthetic Process Specificity: 6-Chloro Pantoprazole as a Unique Marker of Sodium Hypochlorite Oxidation Route Impurity Profile

The patent literature discloses that 6‑Chloro Pantoprazole is formed as a specific impurity when pantoprazole is synthesized via oxidation of the thioether intermediate using an active chlorine‑containing oxidant such as sodium hypochlorite (NaOCl) in the presence of an alkali metal base [1]. Under these conditions, chlorine incorporation at the benzimidazole 6‑position competes with the desired sulfoxide formation, generating 6‑chloro pantoprazole as a process signature impurity that is not observed when alternative oxidants (e.g., m‑CPBA, hydrogen peroxide, or ε‑phthalimidoperhexanoic acid) are employed [2]. This route‑specificity means that 6‑Chloro Pantoprazole serves as a diagnostic marker for the hypochlorite‑based manufacturing process. Manufacturers using alternative oxidative methods (e.g., peracid or peroxide routes) produce impurity profiles dominated by sulfone and N‑oxide impurities, but not the 6‑chloro species [3]. Consequently, procurement of authentic 6‑Chloro Pantoprazole reference standard is essential only for those ANDA applicants whose drug substance is manufactured via, or is susceptible to, the hypochlorite oxidation pathway—making it a route‑specific rather than universal impurity reference [1].

Process impurity marker Sodium hypochlorite oxidation Pantoprazole manufacturing route

Priority Application Scenarios for 6-Chloro Pantoprazole (CAS 1203557-78-1) in Pharmaceutical Development and Quality Control


ANDA Method Validation: HPLC System Suitability and Impurity Peak Identification

During ANDA analytical method validation for pantoprazole sodium delayed‑release tablets, 6‑Chloro Pantoprazole serves as a critical system suitability reference to establish the retention time window for the chloro impurity peak under the validated HPLC conditions (Hypersil ODS column, phosphate buffer pH 7.0/acetonitrile gradient, 290 nm detection). Failure to include this standard results in ambiguous peak assignment in the 1.0–1.5 RRT region, where co‑elution of the 6‑chloro impurity with formulation excipients or degradation products cannot be ruled out. Per ICH Q2(R1) specificity requirements, the method must demonstrate baseline resolution of 6‑Chloro Pantoprazole from pantoprazole and from the nearest‑eluting known impurity, typically the sulfone (Impurity A, RRT ~0.80). The validated method and spiked recovery data for the 6‑chloro impurity, supported by the CoA of the ISO 17034‑certified reference standard, form part of the ANDA Module 3.2.P.5.2 submission [1] [2].

QC Batch Release Testing for NaOCl‑Route Pantoprazole Sodium API

Quality control laboratories responsible for batch release of pantoprazole sodium API manufactured via the sodium hypochlorite oxidation route must quantify 6‑Chloro Pantoprazole as a specified impurity. Using an authenticated reference standard of known purity (typically ≥95% by HPLC, with assigned uncertainty per ISO Guide 35), the QC analyst prepares a calibration standard at the reporting threshold concentration (0.05%–0.10% relative to pantoprazole). The peak area of 6‑Chloro Pantoprazole in the sample chromatogram, corrected by the relative response factor (RRF) determined during method validation, is reported against the ICH Q3A qualification threshold. Batches exceeding 0.15% of this impurity may require toxicological qualification unless covered by existing safety data. This scenario is inapplicable to manufacturers using non‑chlorine oxidant routes, for whom 6‑Chloro Pantoprazole procurement is unnecessary [1] [3].

Forced Degradation and Stability‑Indicating Method Development

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress per ICH Q1A(R2)), 6‑Chloro Pantoprazole is used as a retention time marker to confirm that the chloro impurity peak does not co‑elute with any stress‑induced degradation product. While 6‑Chloro Pantoprazole itself is a process impurity (not a degradation product), its presence as a spiked reference enables the analyst to establish peak purity and spectral homogeneity using diode‑array detection (DAD) or LC‑MS. This ensures that the stability‑indicating method is specific for the degradation products formed under each stress condition without interference from the process‑related chloro impurity peak. Published methods confirm that pantoprazole degrades under acidic and oxidative conditions to produce sulfone and sulfide impurities; the 6‑chloro peak must be resolved from these degradation products to avoid misclassification of stability data [2].

LC‑MS/MS Method Development for Genotoxic Impurity Screening in Pantoprazole Starting Materials

In the development of sensitive LC‑MS/MS methods for potentially genotoxic impurities (PGIs) in pantoprazole starting materials such as 5‑difluoromethoxy‑2‑mercapto‑1H‑benzimidazole (DMBZ), 6‑Chloro Pantoprazole can serve as a system suitability standard for optimizing mass spectrometric conditions due to its characteristic chlorine isotopic pattern and exact mass. Although 6‑Chloro Pantoprazole itself is not a PGI, its LC‑MS behavior (retention, ionization efficiency, and fragmentation) provides a useful benchmark during method scoping to ensure that the analytical system can detect halogenated impurities at sub‑ppm levels. Published LC‑MS/MS methods for pantoprazole PGI analysis achieve quantitation limits as low as 0.3 ppm for chloromethyl‑pyridine derivatives, confirming that halogenated impurities require dedicated, high‑sensitivity MS methods distinct from conventional HPLC‑UV impurity profiling [4].

Quote Request

Request a Quote for 6-Chloro Pantoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.